molecular formula C22H23N3O4S B3974880 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate

2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate

Cat. No. B3974880
M. Wt: 425.5 g/mol
InChI Key: PTHBUJGHUVWRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate, also known as BZL101, is a promising anticancer drug candidate that has been extensively studied in recent years. This compound belongs to the family of benzothiazole derivatives and has shown significant potential in preclinical studies as a potent inhibitor of cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound can inhibit the activation of the PI3K/Akt/mTOR pathway, which is commonly overactivated in cancer cells and promotes cell growth and survival. This compound can also inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells at low micromolar concentrations. This compound has also been shown to inhibit the growth and proliferation of cancer cells in a dose-dependent manner. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in various animal models of cancer. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate for lab experiments is its potent anticancer activity and favorable pharmacokinetic profile. This compound can be easily synthesized in the lab and has been extensively studied in preclinical models of cancer, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosing regimen and potential toxicities of this compound in humans.

Future Directions

There are several future directions for the development of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate as an anticancer drug. One potential direction is the development of this compound as a combination therapy with other anticancer drugs, such as chemotherapy or immunotherapy. This compound has been shown to enhance the activity of chemotherapy drugs in preclinical models of cancer, suggesting that it may have synergistic effects with other therapies. Another potential direction is the development of this compound as a targeted therapy for specific types of cancer, such as breast or prostate cancer. This compound has been shown to have differential activity in different types of cancer cells, suggesting that it may be more effective in certain types of cancer. Finally, more studies are needed to determine the potential toxicities and optimal dosing regimen of this compound in humans, which will be critical for its clinical development.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate has been extensively studied in preclinical models of various types of cancer, including breast, prostate, lung, and pancreatic cancer. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing DNA damage.

properties

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14(2)12-17(23-20(27)15-8-4-3-5-9-15)21(28)29-13-19(26)25-22-24-16-10-6-7-11-18(16)30-22/h3-11,14,17H,12-13H2,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHBUJGHUVWRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.